tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
The compound “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It is related to other compounds such as “tert-Butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate” and “6-TERT-BUTYL 4-ETHYL 2-(METHYLTHIO)-7,8-DIHYDROPYRIDO[4,3-D]PYRIMIDINE” which have been studied for various applications12.
Synthesis Analysis
There is no specific information available on the synthesis of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate”. However, related compounds have been synthesized using various methods3. For example, “tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate” has been synthesized using a mutant alcohol dehydrogenase of Lactobacillus kefir3.Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” is not explicitly available. However, related compounds such as “tert-Butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate” have a molecular weight of 304.171.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate”. However, related compounds have been involved in various chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” are not explicitly available. However, related compounds have been analyzed for their properties. For example, “tert-Butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate” is a solid1.Scientific Research Applications
Synthesis of Novel Compounds
Research into tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate and its derivatives focuses on the synthesis of novel compounds, particularly for applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the compound's role as a precursor in the development of complex heterocyclic structures with potential biological activity (Bakhite, Yamada, & Al‐Sehemi, 2005).
Interaction with Glycine Esters
Studies on the interaction of similar pyrimidine derivatives with glycine esters under various conditions reveal the synthesis pathway of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research provides insight into the reactivity of pyrimidine compounds and their potential as intermediates for further chemical transformations (Zinchenko et al., 2018).
Development of Polyfunctional Thiazolo[3,2-c]pyrimidines
Another significant application is the development of polyfunctional thiazolo[3,2-c]pyrimidines. The synthesis of new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives demonstrates the utility of tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate derivatives as key intermediates in creating compounds with potential pharmacological activities (Litvinchuk et al., 2021).
Safety And Hazards
The safety and hazards of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” are not known. However, related compounds have been classified for their hazards. For example, “tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate” has hazard statements H302, H315, H319, H3356.
Future Directions
The future directions of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” are not known. However, related compounds have been studied for their potential applications in various fields7.
properties
IUPAC Name |
tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(6-16)14-7-15-10(8)13/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXUYOSXZHUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680916 | |
Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | |
CAS RN |
1053656-57-7 | |
Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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